molecular formula C10H12N4O2 B12920050 5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-47-8

5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12920050
CAS No.: 77961-47-8
M. Wt: 220.23 g/mol
InChI Key: OGJYCVRWPVSFNB-UHFFFAOYSA-N
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Description

The compound 5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one belongs to the pyrimidinone family, characterized by a six-membered heterocyclic ring with two nitrogen atoms and a ketone group. Its structure features a 5-amino substitution on the pyrimidinone core and a [(5-methylfuran-2-yl)methyl]amino group at the 2-position.

For example, thieno[3,2-d]pyrimidin-4(3H)-one derivatives are prepared by cyclizing 2-amino-thiophene-3-carbonitriles with POCl₃, followed by functionalization . Extrapolating from this, the target compound may be synthesized by reacting 2-amino-pyrimidin-4(3H)-one intermediates with (5-methylfuran-2-yl)methylamine under similar conditions.

Properties

CAS No.

77961-47-8

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

5-amino-2-[(5-methylfuran-2-yl)methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C10H12N4O2/c1-6-2-3-7(16-6)4-12-10-13-5-8(11)9(15)14-10/h2-3,5H,4,11H2,1H3,(H2,12,13,14,15)

InChI Key

OGJYCVRWPVSFNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

Biological Activity

5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name: this compound
  • Molecular Formula: C12H14N4O

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of the pyrimidine ring and subsequent functionalization to introduce the amino and furan substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various strains of bacteria, including Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Microorganism MIC (μg/mL)
Staphylococcus aureus1.0
Methicillin-resistant S. aureus (MRSA)0.98
Mycobacterium tuberculosis3.90

These results suggest that the compound exhibits potent activity against resistant strains, making it a candidate for further development in antimicrobial therapy .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses notable cytotoxic properties:

Cell Line IC50 (μM)
PC3 (Prostate Cancer)1.4
A549 (Lung Cancer)1.6

The structure-activity relationship (SAR) analysis revealed that modifications to the furan moiety significantly influence cytotoxicity, with specific substitutions enhancing activity against cancer cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Nucleic Acid Synthesis: The compound may interfere with DNA replication processes in bacterial cells.
  • Tubulin Polymerization Inhibition: Similar compounds have shown inhibition of tubulin polymerization, which is crucial for cell division in cancer cells.
  • Antioxidant Properties: Preliminary studies suggest that the compound may exhibit antioxidant activity, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MRSA Inhibition: A study demonstrated that the compound effectively reduced biofilm formation in MRSA strains, which is critical for treating chronic infections .
  • Cancer Cell Line Studies: Another investigation focused on its effects on A549 cells, showing a significant reduction in cell viability at low concentrations, suggesting potential for lung cancer treatment .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. Pyrimidine derivatives, including this compound, are known for their diverse biological activities, which include:

  • Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
  • Antitumor Activity : Pyrimidine derivatives have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer therapy. The ability to inhibit CDKs can lead to the suppression of tumor cell proliferation .
  • Antiviral Properties : Some studies suggest that pyrimidine-based compounds may also possess antiviral activities, targeting specific viral enzymes or replication processes.

Synthesis and Characterization

The synthesis of 5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one involves multi-step chemical reactions that typically include:

  • Formation of the Pyrimidine Core : The initial step often involves the creation of the pyrimidine ring through condensation reactions.
  • Substitution Reactions : Introduction of the 5-methylfuran moiety via nucleophilic substitution.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Antibacterial Activity : A study investigated the antibacterial efficacy of similar pyrimidine derivatives against strains like Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Inhibition of Tumor Growth : Another study evaluated the anticancer potential by testing the compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its utility as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureActivity TypeNotes
Amino group at position 5Enhances solubilityImproves interaction with biological targets
Methylfuran substitutionAntimicrobial activityContributes to increased potency against bacteria
Pyrimidine coreAnticancer propertiesEssential for CDK inhibition

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Features Biological Activity (if reported)
Target Compound 2-[(5-Methylfuran-2-yl)methyl]amino, 5-amino C₁₁H₁₃N₄O₂ (inferred) Furan-derived lipophilicity, amino group for H-bonding Not explicitly reported, but furan may enhance CNS activity (see )
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one 2-Dimethylamino, 5-amino C₆H₁₀N₄O Smaller substituent, higher solubility Potential antimicrobial/anticancer (analogous to )
2-(Methylthio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one 2-Methylthio, 6-pyridinyl C₁₀H₁₀N₃OS Thioether for metabolic stability, pyridine for metal coordination Not reported, but pyridine may modulate kinase inhibition
5-Benzyl-6-methyl-2-(phenylamino)pyrimidin-4(3H)-one 5-Benzyl, 6-methyl, 2-anilino C₁₈H₁₈N₄O Bulky aromatic groups for enhanced binding Structural analogs show antitumor activity
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one 2-Ethyl, 6-hydroxyphenyl C₁₂H₁₃N₃O₂ Hydroxyl group for solubility and H-bonding Hydroxyphenyl may confer antioxidant properties

Physicochemical Properties

  • Solubility: Amino and hydroxyl groups (as in ) improve aqueous solubility, whereas methylthio or benzyl groups reduce it .
  • Conformational Flexibility: X-ray studies of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one reveal non-planar geometries due to steric hindrance from bulky substituents . The target compound’s furan group may impose moderate steric effects, balancing rigidity and flexibility.

Preparation Methods

Starting Materials and Initial Steps

  • Pyrimidine derivatives such as 2-hydrazinyl-6-propylpyrimidin-4(3H)-one are commonly used as precursors.
  • The furan moiety is introduced via 5-methylfurfural or related aldehydes.

Condensation Reaction to Form Hydrazinyl Derivative

  • A solution of 5-methylfurfural and 2-hydrazinyl-6-propylpyrimidin-4(3H)-one is refluxed in absolute ethanol with catalytic piperidine for about 4 hours.
  • This yields a hydrazinyl intermediate, which precipitates and is isolated by filtration and recrystallization.
  • Yield: ~84%
  • Characterization: Melting point ~240-241°C, IR bands for NH and C=O groups confirm structure.

Alkylation to Introduce Methylfuran-2-ylmethyl Group

  • The hydrazinyl intermediate is treated with sodium hydride in DMF at 0°C, followed by addition of 2-chloro-1,1-dimethoxyethane.
  • The reaction proceeds at room temperature for 10 hours, followed by workup and recrystallization to afford the dimethoxyethyl derivative.
  • Yield: ~75%
  • This step effectively introduces the (5-methylfuran-2-yl)methyl substituent via alkylation.

Alternative Routes via Iminophosphorane Intermediates

  • Another approach involves the synthesis of iminophosphorane intermediates from diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate.
  • This intermediate reacts with aromatic or alkyl isocyanates at room temperature, followed by treatment with hydrazine hydrate to yield polysubstituted furo[2,3-d]pyrimidin-4(3H)-ones in high yields (85-88%).
  • The sequence uses triphenylphosphine, hexachloroethane, and triethylamine as reagents under mild conditions, allowing for efficient synthesis of related derivatives.

Summary Table of Key Preparation Steps

Step Reactants / Intermediates Conditions Yield (%) Notes
1 5-methylfurfural + 2-hydrazinyl-6-propylpyrimidin-4(3H)-one Reflux in ethanol, piperidine catalyst, 4 h 84 Formation of hydrazinyl intermediate
2 Hydrazinyl intermediate + NaH + 2-chloro-1,1-dimethoxyethane 0°C to RT, DMF solvent, 10 h 75 Alkylation to dimethoxyethyl derivative
3 Iminophosphorane intermediate + isocyanates + hydrazine hydrate Room temperature, dichloromethane/ethanol 85-88 Alternative route to furo[2,3-d]pyrimidinones

Research Findings and Optimization Notes

  • The condensation step is highly efficient under reflux with catalytic base, producing a stable hydrazinyl intermediate.
  • Alkylation requires careful temperature control (starting at 0°C) to avoid side reactions and ensure selective substitution.
  • The iminophosphorane-mediated route offers a versatile and mild alternative, enabling the synthesis of various substituted derivatives with good yields and purity.
  • Recrystallization from appropriate solvents (ethanol, methanol, methylene chloride/petroleum ether mixtures) is critical for obtaining pure compounds.
  • Characterization by IR, NMR, and melting point analysis confirms the structural integrity of intermediates and final products.

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